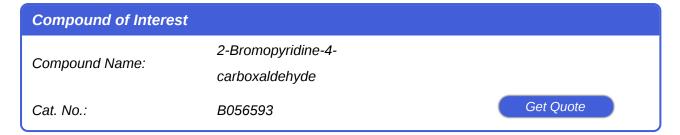


# A Technical Guide to 2-Bromopyridine-4carboxaldehyde

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Abstract: This technical guide provides a comprehensive overview of **2-Bromopyridine-4-carboxaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, chemical reactivity, and safety information. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams.

#### Introduction

**2-Bromopyridine-4-carboxaldehyde**, also known as 2-bromoisonicotinaldehyde, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure incorporates a pyridine ring, a bromine atom, and a carboxaldehyde group, providing multiple sites for chemical modification. This versatility makes it a valuable starting material in the development of new pharmaceutical agents and other specialty chemicals.[1] This guide consolidates essential technical data to facilitate its effective and safe use in a research and development setting.

#### **Molecular Structure and Chemical Identifiers**

The molecular structure of **2-Bromopyridine-4-carboxaldehyde** consists of a pyridine ring where the hydrogen at position 2 is substituted by a bromine atom and the hydrogen at position 4 is substituted by a carboxaldehyde (formyl) group.



Table 1: Chemical Identifiers for 2-Bromopyridine-4-carboxaldehyde

Identifier	Value	Source
IUPAC Name	2-bromopyridine-4- carbaldehyde	[2]
CAS Number	118289-17-1	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO	[2][3][4]
Molecular Weight	186.01 g/mol	[2][3][4]
Canonical SMILES	C1=CN=C(C=C1C=O)Br	[2]
InChI	1S/C6H4BrNO/c7-6-3-5(4-9)1- 2-8-6/h1-4H	[2]
InChIKey	RTWLIQFKXMWEJY- UHFFFAOYSA-N	[2][3]

| Synonyms | 2-Bromo-4-pyridinecarboxaldehyde, 2-Bromoisonicotinaldehyde, 2-Bromo-4-formylpyridine |[2][5] |

# **Physicochemical Properties**

**2-Bromopyridine-4-carboxaldehyde** is typically a solid at room temperature.[1][4][6] Its physical properties are critical for handling, storage, and reaction setup.

Table 2: Physicochemical Properties of 2-Bromopyridine-4-carboxaldehyde

Property	Value	Source
Appearance	White to light yellow or cream crystalline powder, crystals, or chunks.	[1][4][6]
Melting Point	53 - 57 °C	[6]
Purity/Assay	≥97.5% (GC), 98%	[4]



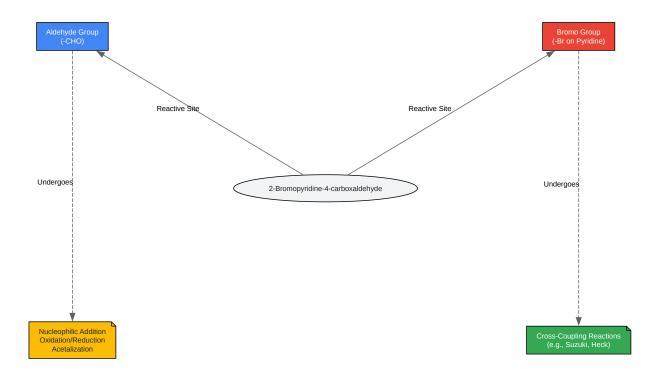
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | |

## **Chemical Reactivity and Synthesis**

The chemical behavior of **2-Bromopyridine-4-carboxaldehyde** is dictated by its functional groups: the aldehyde and the bromo-substituted pyridine ring.

- Aldehyde Group Reactivity: The aldehyde group is highly active and can undergo various
  reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic
  addition.[1] It can also be protected via acetalization with alcohols under acidic conditions, a
  common strategy in multi-step synthesis.[1]
- Bromopyridine Ring Reactivity: The bromine atom on the pyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.





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Caption: Key reactive sites of **2-Bromopyridine-4-carboxaldehyde**.

### **Experimental Protocols**

While a specific, peer-reviewed synthesis protocol for **2-Bromopyridine-4-carboxaldehyde** was not found in the initial search, a representative procedure for the synthesis of the related precursor, 2-Bromopyridine, via a Sandmeyer-type reaction is detailed below. This illustrates



the general methodology for introducing a bromine atom onto a pyridine ring from an aminoprecursor.

Representative Synthesis: 2-Bromopyridine from 2-Aminopyridine[7][8]

- Disclaimer: This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the synthesis of the target molecule. All work should be performed in a fume hood with appropriate personal protective equipment.
- Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL of 48% hydrobromic acid.[7]
- Cooling and Amine Addition: Cool the flask to 10–20°C in an ice-salt bath. Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.
- Bromination: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[7]
- Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, carefully keeping the reaction temperature at or below 0°C.[7][8] Stir for an additional 30 minutes after the addition is complete.[7]
- Neutralization: Slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, ensuring the temperature does not exceed 20–25°C.[7]
- Extraction and Purification: Extract the nearly colorless reaction mixture with four 250-mL portions of ether. Dry the combined ether extracts over solid potassium hydroxide and distill to obtain the product.[7][8]

### Safety and Handling

**2-Bromopyridine-4-carboxaldehyde** is considered a hazardous chemical and requires careful handling.[9] The primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed.[2]

Table 3: GHS Hazard Information



Pictogram Signal Word	Hazard Statements (H-Codes)	Precautionary Statements (P- Codes)
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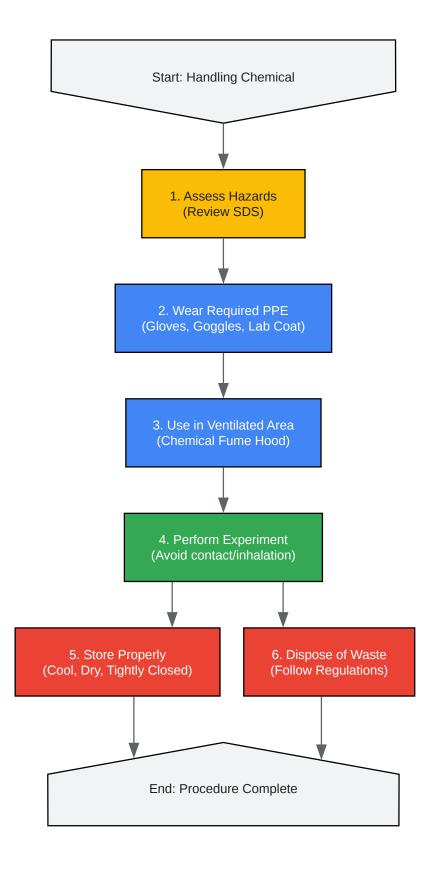
**≥**alt text

| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][6] H319: Causes serious eye irritation.[2][6] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust.[10] P280: Wear protective gloves/eye protection/face protection.[11] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

### **Recommended Handling Protocol**

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
- Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[12]
- Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[9] Store
  under an inert atmosphere, for example at 2-8°C.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]





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Caption: Recommended workflow for the safe handling of chemicals.



#### Conclusion

**2-Bromopyridine-4-carboxaldehyde** is a versatile and valuable reagent in synthetic chemistry. Its dual reactivity, stemming from the aldehyde functional group and the bromosubstituted pyridine core, allows for diverse applications, particularly in the construction of novel heterocyclic compounds for drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.

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